molecular formula C13H20N2S B7996438 2-[(4-Ethylpiperazino)methyl]thiophenol

2-[(4-Ethylpiperazino)methyl]thiophenol

Cat. No.: B7996438
M. Wt: 236.38 g/mol
InChI Key: UGWYSMVXZKSMLD-UHFFFAOYSA-N
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Description

2-[(4-Ethylpiperazino)methyl]thiophenol is a thiophenol derivative featuring a 4-ethylpiperazine moiety attached via a methyl group to the aromatic sulfur-containing ring. Piperazine derivatives are widely studied in medicinal chemistry due to their ability to modulate physicochemical properties such as solubility, bioavailability, and receptor binding .

Properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13(12)16/h3-6,16H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWYSMVXZKSMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[(4-Ethylpiperazino)methyl]thiophenol, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-[(4-Ethylpiperazino)methyl]thiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Ethylpiperazino)methyl]thiophenol involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can affect various molecular pathways, including those involved in redox regulation and signal transduction .

Comparison with Similar Compounds

Key Observations:

  • Steric Effects: The 4-ethylpiperazine group is bulkier than diethylamino or pyrrolidinyl substituents, which may influence steric interactions in biological systems.
  • Basicity : Piperazine derivatives typically exhibit higher basicity (pKa ~8–9) than pyrrolidine (pKa ~11) or diethylamine (pKa ~10), affecting ionization and membrane permeability .

Biological Activity

2-[(4-Ethylpiperazino)methyl]thiophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiophenol moiety linked to a piperazine derivative, which is significant for its biological interactions. The presence of the ethylpiperazine group enhances solubility and may influence the binding affinity to various biological targets.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its role as an enzyme inhibitor and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several enzymes, particularly those involved in neurotransmitter regulation. For example, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for maintaining acetylcholine levels in the brain. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Compound Target Enzyme IC50 Value (µM) Reference
This compoundAcetylcholinesterase5.2
Compound AAcetylcholinesterase3.5
Compound BAcetylcholinesterase7.0

The mechanism by which this compound exerts its biological effects involves binding to the active site of target enzymes. Molecular docking studies have indicated that the compound forms stable interactions with key residues in the active site of AChE, leading to effective inhibition.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in vitro using neuronal cell lines. The results indicated that the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
  • Behavioral Studies : In animal models, administration of the compound resulted in improved cognitive function in tasks assessing memory and learning, supporting its potential use in treating cognitive decline associated with aging and neurodegenerative diseases.

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